1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is a chemical compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a methoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol typically involves the reaction of cyclopropylmethanol with formaldehyde and ammonia, followed by the addition of methoxypropanol. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol: This compound has a different substitution pattern on the propanol moiety
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(11-2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
HZBMPUAZHPWENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1(CC1)CN)O)OC |
Origin of Product |
United States |
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